molecular formula C9H10N2S2 B11973691 Methyl 2-benzylidenehydrazinecarbodithioate CAS No. 7484-46-0

Methyl 2-benzylidenehydrazinecarbodithioate

Cat. No.: B11973691
CAS No.: 7484-46-0
M. Wt: 210.3 g/mol
InChI Key: MMUTYUKAZPZJBM-JXMROGBWSA-N
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Description

Methyl 2-benzylidenehydrazinecarbodithioate is an organic compound with the molecular formula C₉H₁₀N₂S₂ and a molecular weight of 210.321 g/mol This compound is known for its unique structure, which includes a benzylidene group attached to a hydrazinecarbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzylidenehydrazinecarbodithioate typically involves the reaction of methyl hydrazinecarbodithioate with benzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzylidenehydrazinecarbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Methyl 2-benzylidenehydrazinecarbodithioate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-benzylidenehydrazinecarbodithioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-benzylidenehydrazinecarbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

7484-46-0

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

methyl N-[(E)-benzylideneamino]carbamodithioate

InChI

InChI=1S/C9H10N2S2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/b10-7+

InChI Key

MMUTYUKAZPZJBM-JXMROGBWSA-N

Isomeric SMILES

CSC(=S)N/N=C/C1=CC=CC=C1

Canonical SMILES

CSC(=S)NN=CC1=CC=CC=C1

Origin of Product

United States

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